
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a critical role in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system.
Mécanisme D'action
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide is a potent and selective inhibitor of GABA transaminase, which plays a critical role in the metabolism of GABA. GABA transaminase is responsible for the breakdown of GABA into succinic semialdehyde, which is then converted to succinic acid and enters the tricarboxylic acid cycle. By inhibiting GABA transaminase, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability.
Biochemical and Physiological Effects:
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been found to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability. This has been shown to be effective in reducing seizure activity in animal models of epilepsy. Additionally, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders. 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has also been found to have anxiolytic effects in animal models of anxiety disorders, indicating its potential use in the treatment of anxiety-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide is its potency and selectivity as a GABA transaminase inhibitor. This allows for precise control of GABA levels in the brain, which is critical for studying the role of GABA in various neurological disorders. Additionally, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been found to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the limitations of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide. One area of interest is the potential use of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide in the treatment of epilepsy, addiction, and anxiety disorders in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide in humans. Another area of interest is the development of more potent and selective GABA transaminase inhibitors, which could have even greater therapeutic potential. Additionally, further research is needed to understand the long-term effects of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide on GABA metabolism and neurotransmission in the brain.
Méthodes De Synthèse
The synthesis of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide involves several steps, starting from the commercially available 2-cyanopyridine. The first step involves the conversion of 2-cyanopyridine to 3-cyano-6-methylpyridine-2-carboxylic acid through a series of reactions, including bromination, hydrolysis, and decarboxylation. The second step involves the conversion of 3-cyano-6-methylpyridine-2-carboxylic acid to its corresponding acid chloride, which is then reacted with N-cyclopropylpiperidine-3-amine to yield 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide. The overall yield of 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide is approximately 30%.
Applications De Recherche Scientifique
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability. This has been found to be effective in reducing seizure activity in animal models of epilepsy. 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders. Additionally, 1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has been found to have anxiolytic effects in animal models of anxiety disorders, indicating its potential use in the treatment of anxiety-related disorders.
Propriétés
IUPAC Name |
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-4-5-12(9-17)15(18-11)20-8-2-3-13(10-20)16(21)19-14-6-7-14/h4-5,13-14H,2-3,6-8,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAVDFGJVVVDNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCCC(C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-methylpyridin-2-yl)-N-cyclopropylpiperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


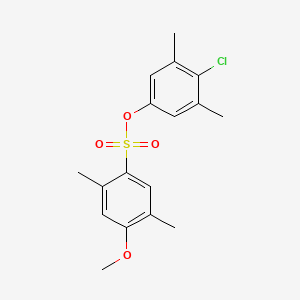
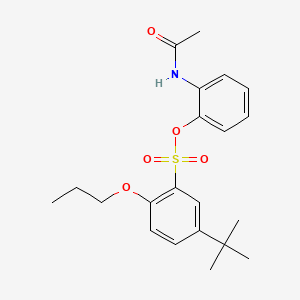
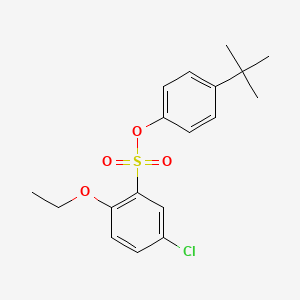
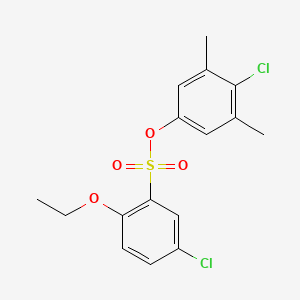
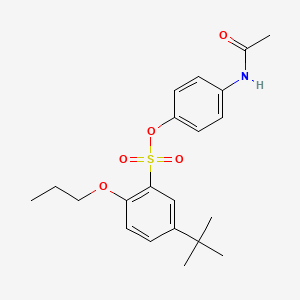
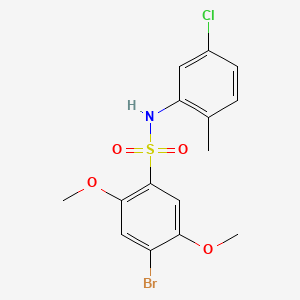
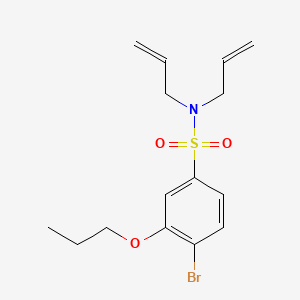

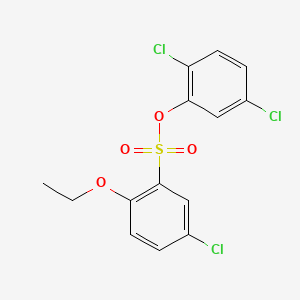

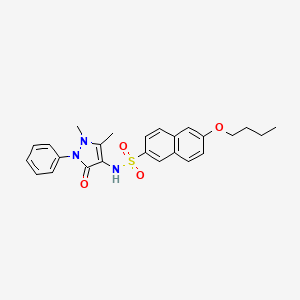
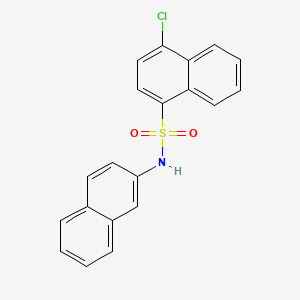
![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)